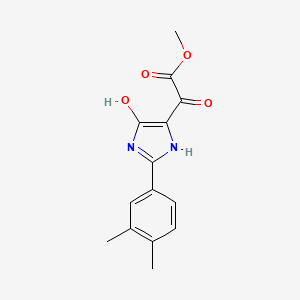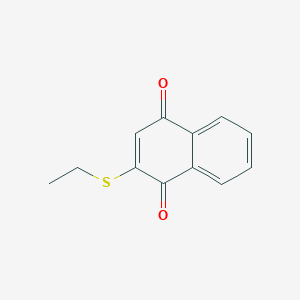![molecular formula C16H14ClN3O3 B14671408 3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol CAS No. 38052-97-0](/img/structure/B14671408.png)
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phenanthridinyl group substituted with chloro and nitro groups, linked to a propanol moiety through an amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common method includes the nitration of phenanthridine, followed by chlorination to introduce the chloro and nitro substituents. The resulting intermediate is then reacted with 3-aminopropanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenanthridinyl derivatives.
Applications De Recherche Scientifique
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenanthridine: Lacks the propanol moiety but shares the phenanthridinyl core.
3-Aminopropanol: Contains the propanol moiety but lacks the phenanthridinyl group.
Phenanthridine: The parent compound without any substituents.
Uniqueness
3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol is unique due to the combination of its substituents and the propanol linkage, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
38052-97-0 |
|---|---|
Formule moléculaire |
C16H14ClN3O3 |
Poids moléculaire |
331.75 g/mol |
Nom IUPAC |
3-[(2-chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H14ClN3O3/c17-10-8-13-11-4-1-2-5-12(11)16(18-6-3-7-21)19-15(13)14(9-10)20(22)23/h1-2,4-5,8-9,21H,3,6-7H2,(H,18,19) |
Clé InChI |
QSWALLJYPODQLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])N=C2NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


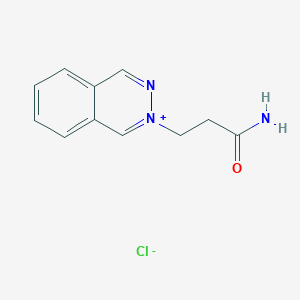
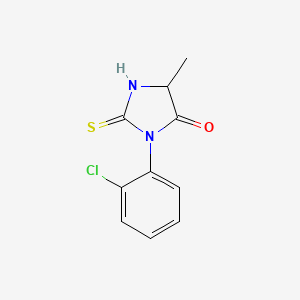
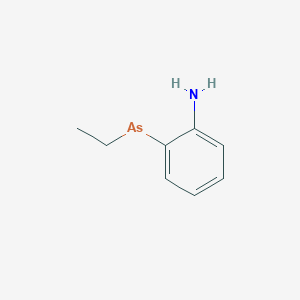

![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
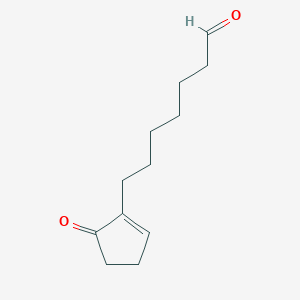
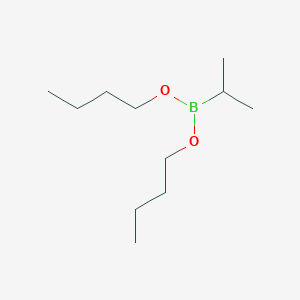
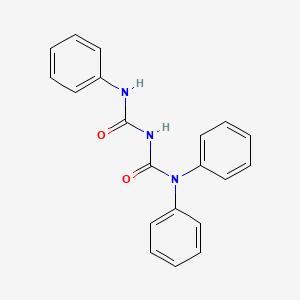
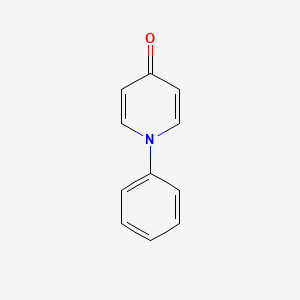
![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
